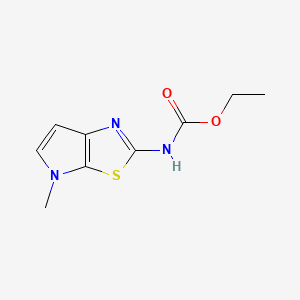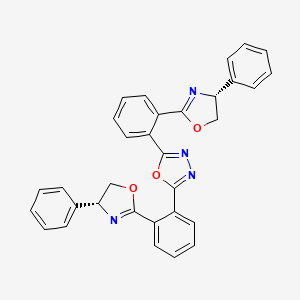
2,5-Bis(2-((R)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole is a complex organic compound known for its unique structural and photophysical properties This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
The synthesis of 2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route is the Sonogashira cross-coupling reaction, which involves the coupling of dibrominated or diiodinated thiophenes with arylacetylenes . This method allows for the formation of the desired compound with high efficiency and yield. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve large-scale synthesis.
Analyse Chemischer Reaktionen
2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with different functional groups, while substitution reactions can introduce new substituents on the phenyl rings.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. Additionally, its photophysical properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The compound’s ability to undergo various chemical reactions also makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s photophysical properties are attributed to its extended π-conjugated system, which allows for efficient absorption and emission of light . This property is crucial for its applications in fluorescence imaging and optoelectronics. Additionally, the presence of oxazolyl and phenyl groups in its structure may facilitate interactions with biological molecules, making it useful for studying molecular recognition and binding events.
Vergleich Mit ähnlichen Verbindungen
2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as 2,5-bis(phenylethynyl)thiophene and its derivatives . These compounds share similar structural features, such as the presence of phenyl and heterocyclic groups, but differ in their specific functional groups and photophysical properties. The unique combination of oxazolyl and oxadiazole moieties in 2,5-Bis(2-(®-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)-1,3,4-oxadiazole sets it apart from other compounds and contributes to its distinct characteristics and applications.
Eigenschaften
Molekularformel |
C32H24N4O3 |
|---|---|
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
2,5-bis[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C32H24N4O3/c1-3-11-21(12-4-1)27-19-37-29(33-27)23-15-7-9-17-25(23)31-35-36-32(39-31)26-18-10-8-16-24(26)30-34-28(20-38-30)22-13-5-2-6-14-22/h1-18,27-28H,19-20H2/t27-,28-/m0/s1 |
InChI-Schlüssel |
HIQQZDOARGPLNO-NSOVKSMOSA-N |
Isomerische SMILES |
C1[C@H](N=C(O1)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4C5=N[C@@H](CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Kanonische SMILES |
C1C(N=C(O1)C2=CC=CC=C2C3=NN=C(O3)C4=CC=CC=C4C5=NC(CO5)C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-([1,1'-Biphenyl]-4-yl)-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12899581.png)
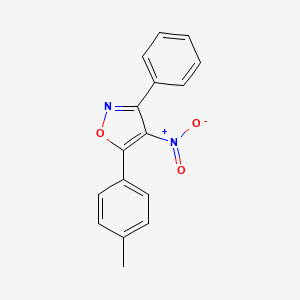
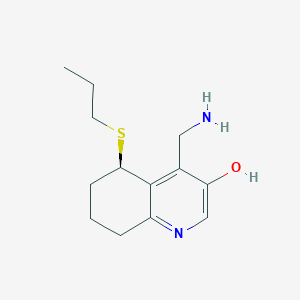
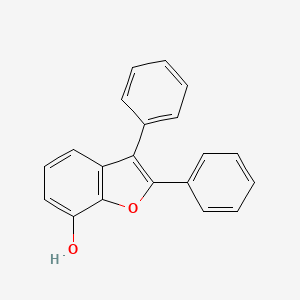
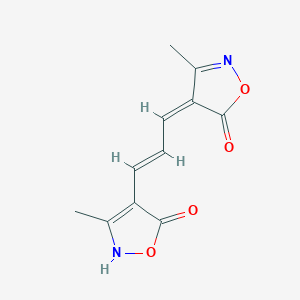
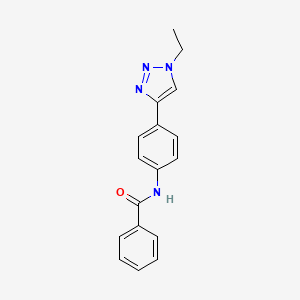
![Benzenesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B12899606.png)
![N-(4-Methoxyphenyl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899614.png)
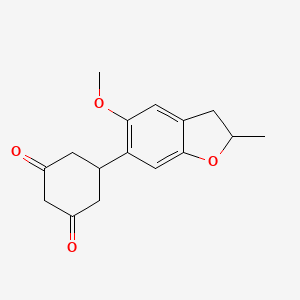
![1-[5-Benzyl-4-hydroxy-6-methyl-2-pyrimidinyl]-3-[3,4-dichlorophenyl]guanidine](/img/structure/B12899631.png)
![2-[(Diphenylphosphoryl)methyl]cyclohexan-1-one](/img/structure/B12899632.png)
![4,6-Dimethoxy-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B12899633.png)
